N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

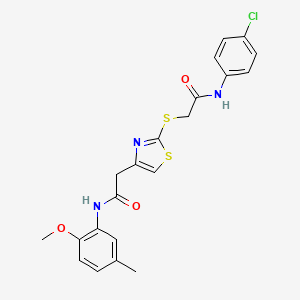

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenyl group, a thioether-linked thiazole ring, and a 2-methoxy-5-methylphenylamino substituent.

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-13-3-8-18(28-2)17(9-13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNMJTMIGMADIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 373.87 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. For instance, derivatives featuring thiazole moieties have shown promise in inhibiting cancer cell proliferation. The compound's structure suggests it may exhibit similar activities due to the presence of electron-donating groups and specific substitutions on the phenyl rings.

-

Mechanism of Action :

- Compounds with thiazole rings often act by inhibiting key signaling pathways in cancer cells, such as the VEGFR-2 and AKT pathways, leading to apoptosis and cell cycle arrest .

- The SAR indicates that para-halogen-substituted phenyl groups enhance activity, suggesting that modifications to the phenyl ring can significantly affect efficacy .

-

Case Studies :

- A study demonstrated that thiazole-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Another investigation found that specific substitutions on the thiazole ring improved selectivity against cancer cells while sparing normal cells .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. For example, compounds similar to this compound have shown significant activity in animal models.

- Mechanism of Action :

- Research Findings :

Structure-Activity Relationship (SAR)

The SAR analysis for this compound suggests that:

- Substituents : The presence of electron-donating groups (e.g., methoxy or methyl groups) on the phenyl rings enhances biological activity.

- Thiazole Ring : The thiazole moiety is critical for both anticancer and anticonvulsant activities, as evidenced by various analogs demonstrating strong inhibitory effects on target proteins involved in these diseases.

Data Tables

| Compound | Activity Type | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | Anticancer | 3.10 | VEGFR-2 Inhibition |

| Compound 2 | Anticonvulsant | <20 | Ion Channel Modulation |

| N-(4-chlorophenyl)-... | Anticancer/Anticonvulsant | TBD | TBD |

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide.

Case Studies

- Study on A549 Cells : In vitro testing against A549 human lung adenocarcinoma cells demonstrated an IC50 value of 23.30 ± 0.35 µM, indicating significant cytotoxicity compared to standard chemotherapy agents like cisplatin .

- Human Glioblastoma U251 Cells : Compounds similar to this compound showed promising results with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against certain bacterial strains.

Case Studies

- Antitubercular Activity : Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Data Tables

Chemical Reactions Analysis

Oxidation/Reduction Reactions

-

Oxidation : The methoxyphenyl group may undergo oxidation to form quinone derivatives.

-

Reduction : Carbonyl groups (e.g., ketones) can be reduced to alcohols or amines using reagents like NaBH4 or LiAlH4.

Substitution Reactions

-

Nucleophilic Substitution : The thiazole sulfur atom may participate in S→N or S→O substitutions.

-

Electrophilic Substitution : Chlorophenyl groups may undergo electrophilic aromatic substitution (e.g., nitration or acylation).

Hydrolysis

-

Amide Hydrolysis : The acetamide group can hydrolyze under acidic/basic conditions to produce carboxylic acids.

Reaction Products and Byproducts

| Reaction Type | Key Products | Conditions | References |

|---|---|---|---|

| Oxidation | Quinone derivatives | KMnO4, acidic conditions | |

| Reduction | Alcohols/amines (from carbonyl groups) | NaBH4, LiAlH4 | |

| Nucleophilic Substitution | S→N or S→O substituted derivatives | Nucleophiles (e.g., amines, hydroxide) | |

| Amide Hydrolysis | Carboxylic acids | H2O, heat, acid/base catalysts |

Analytical Techniques for Reaction Monitoring

-

Chromatography : TLC and HPLC for tracking intermediate purity.

-

Spectroscopy :

-

NMR : Confirming structural integrity and substitution patterns.

-

IR : Identifying functional groups (e.g., amide, carbonyl).

-

-

Mass Spectrometry : Verifying molecular weight and isotopic distribution.

Stability and Reactivity Considerations

-

Thermal Stability : Thiazole rings and amide bonds are generally stable under standard conditions but may degrade under extreme heat.

-

pH Sensitivity : Amide hydrolysis is accelerated in acidic/basic environments.

-

Reactivity Trends : The chlorophenyl group’s electron-withdrawing effect may enhance electrophilic substitution rates.

Biological Implications of Reactivity

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- Compound 4 (): N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide Key Differences: Replaces the 2-methoxy-5-methylphenylamino group with a piperazine-derived side chain. Activity: Acts as a P-gp inhibitor, enhancing paclitaxel bioavailability by 56–106.6% via oral co-administration .

- Compound 9c (): 2-(N-(4-(4-Chlorophenyl)-1H-pyrrol-2-yl)sulfamoyl)-N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide Key Differences: Features a pyrrole-sulfamoyl group and chlorothiophene substituent instead of the methoxy-methylphenylamino moiety. Activity: Demonstrates antimicrobial properties, with a melting point of 154–156°C and molecular weight 579.43 g/mol .

Piperazine-Modified Analogues

- Compound 14 (): 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Key Differences: Incorporates a chlorophenyl-piperazine group rather than the methoxy-methylphenylamino side chain. Properties: Melting point 282–283°C; evaluated as a matrix metalloproteinase (MMP) inhibitor for anti-inflammatory applications .

Functional Group Impact on Physicochemical Properties

*Calculated based on structural formula.

Key Observations :

- Chlorophenyl Groups : Common in Compounds 9c, 14, and the target, likely enhancing lipophilicity and target binding via hydrophobic interactions.

- Methoxy vs.

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of intermediates like chlorophenoxy or thiazole precursors under basic conditions (e.g., using 4-chlorophenol with acylating agents).

- Step 2 : Cyclization or coupling reactions to assemble the thiazole ring and acetamide backbone. For example, thioamide intermediates react with chloroacetyl chloride in solvents like dioxane or ethanol at 20–25°C .

- Step 3 : Purification via recrystallization (ethanol-DMF mixtures) and characterization using NMR, IR, and mass spectrometry .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent connectivity and stereochemistry.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm).

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.

- X-ray Crystallography (if available): Resolves crystal structure details .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like COX-1/2 or kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps .

- Catalysts : Anhydrous AlCl or KCO improves cyclization efficiency .

- Temperature Control : Maintaining 20–25°C during exothermic steps prevents side reactions .

- Purification : Column chromatography or HPLC ensures high purity (>95%) for biological testing .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives .

- Purity Verification : Re-test compounds after rigorous purification (e.g., via HPLC) to confirm bioactivity .

- Comparative Studies : Use structural analogs (e.g., thiazole or oxadiazole derivatives) to isolate pharmacophores responsible for activity .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding interactions with targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .

- Biochemical Assays : Measure enzyme inhibition kinetics (e.g., values) via fluorogenic substrates .

- Gene Expression Profiling : RNA sequencing to identify pathways modulated by the compound (e.g., apoptosis, inflammation) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Modify substituents on the thiazole, chlorophenyl, or acetamide groups (e.g., replace methoxy with ethoxy) .

- Bioisosteric Replacement : Swap thiazole with oxadiazole or triazole rings to assess scaffold flexibility .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.